2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-ene-3-one, also referred to as vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has an empirical formula of C6H7NO and a molecular weight of 109.13 .
Synthesis Analysis
The γ-lactam was converted into the bromo ester and the latter compound was transformed in five steps into the diester . Similarly, the lactam was converted into the hydroxy amide via the intermediacy of the dihalogeno compound . These compounds are potential precursors of deoxycarbocyclic nucleosides .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene-3-one can be represented by the SMILES string O=C1N[C@H]2C[C@@H]1C=C2 . The InChI key for this compound is DDUFYKNOXPZZIW-CRCLSJGQSA-N .Chemical Reactions Analysis
The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .Physical and Chemical Properties Analysis
The boiling point of 2-Azabicyclo[2.2.1]hept-5-ene-3-one is 102-106 °C/0.25 mmHg (lit.) and its melting point is 54-58 °C (lit.) .Scientific Research Applications
Chemical Transformations and Derivatives
- 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives can undergo skeletal rearrangement under acidic conditions, leading to compounds like 2-oxabicyclo[3.3.0]oct-7-en-3-ones (Kobayashi, Ono, & Kato, 1992).
- These derivatives have been used in the synthesis of neuroexcitants and kainoid amino acids, contributing significantly to the study of neuroscience and medicinal chemistry (Hodgson, Hachisu, & Andrews, 2005).
Synthesis of Novel Compounds
- The compound is instrumental in the synthesis of various polysubstituted pyrrolidines and alkaloid-type frameworks, demonstrating its versatility in organic synthesis (Sonaglia, Banfi, Riva, & Basso, 2012).
- It has been used for the phosphorylation of related systems, providing insights into reaction mechanisms and leading to the synthesis of novel phosphorylbicycles (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).
Applications in Polymer Science
- The compound and its derivatives have applications in polymer science, particularly in the development of photoresist materials for lithography, demonstrating its relevance in materials science and engineering (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Enzymatic Studies and Synthesis
- Enzymatic studies involving this compound have led to the development of biocatalytic resolutions, providing an efficient approach to synthons for carbocyclic nucleosides (Taylor, Mccague, Wisdom, Lee, Dickson, Ruecroft, O'Brien, Littlechild, Bevan, Roberts, & Evans, 1993).
Mechanism of Action
Target of Action
It is known to be a versatile intermediate in the synthesis of carbocyclic nucleosides , which suggests that it may interact with enzymes involved in nucleotide metabolism.
Mode of Action
The mode of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid involves a series of chemical reactions. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .
Biochemical Pathways
Given its role as an intermediate in the synthesis of carbocyclic nucleosides , it can be inferred that it may influence pathways related to nucleotide metabolism.
Result of Action
Its role as an intermediate in the synthesis of carbocyclic nucleosides suggests that it may contribute to the production of these important biomolecules.
Action Environment
It is known that the compound undergoes a series of reactions under acidic conditions , indicating that pH may be an important environmental factor influencing its action.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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